![molecular formula C8H16N2 B1321634 1-Azabicyclo[3.2.2]nonan-3-amine CAS No. 220766-23-4](/img/structure/B1321634.png)
1-Azabicyclo[3.2.2]nonan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[3.2.2]nonan-3-amine is a novel compound that has been studied for its potential applications in the treatment of inflammatory and central nervous system disorders . It is a derivative of 3-azabicyclo[3.2.2]nonane .
Synthesis Analysis
The synthesis of 1-Azabicyclo[3.2.2]nonan-3-amine involves several steps. One method involves the reaction of quinuclidin-3-one with diazomethane . Another approach involves the use of Schmidt or Beckmann reactions and subsequent reduction . The compounds were characterized using FT-IR spectroscopy, HRMS, and NMR spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Azabicyclo[3.2.2]nonan-3-amine has been confirmed through various methods such as NMR spectroscopy . The molecular formula is C8H16N2 .Chemical Reactions Analysis
The chemical reactions involving 1-Azabicyclo[3.2.2]nonan-3-amine are complex and involve several steps. For instance, the reaction of chloroacetyl chloride in dry CH2Cl2, TEA, 0-20°C, overnight, followed by CH2Cl2, r.t., 16-168 h, and then 4-(chloromethyl)benzoyl chloride, CH2Cl2, DEA, 0-20°C, overnight, and finally CHCl3, K2CO3, r.t., overnight .Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.2.2]nonan-3-amine: A Comprehensive Analysis of Scientific Research Applications
Antiprotozoal Activities: Research has shown that derivatives of 1-Azabicyclo[3.2.2]nonan-3-amine exhibit significant antiprotozoal activities. These compounds have been tested for their effectiveness against diseases caused by protozoan parasites, such as malaria and trypanosomiasis .
Synthetic Chemistry: The compound plays a crucial role in synthetic chemistry, particularly in the synthesis of 2-Azabicyclo[3.3.1]nonanes. It is involved in processes like Staudinger reduction and regioselective epoxide opening, which are key steps in the synthesis of complex organic molecules .
Pharmaceutical Intermediates: Derivatives of this compound are used as intermediates in the pharmaceutical industry for the development of various drugs. The Schmidt reaction followed by catalytic reduction is one of the methods used to obtain these valuable intermediates .
Antiplasmodial and Antitrypanosomal Activity: N-(Aminoalkyl)azabicyclo[3.2.2]nonanes, which include derivatives of our compound of interest, have shown potential in treating diseases like malaria and sleeping sickness due to their antiplasmodial and antitrypanosomal properties .
Wirkmechanismus
Target of Action
1-Azabicyclo[3.2.2]nonan-3-amine and its derivatives have been investigated for their antiprotozoal activities . The primary targets of this compound are the protozoa Plasmodium falciparum and Trypanosoma brucei rhodesiense , which are responsible for malaria and Human African Trypanosomiasis (HAT), respectively .
Mode of Action
falciparum . This suggests that the compound interacts with its targets, leading to a disruption in their normal functioning.
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[32Given its antiprotozoal activity, it can be inferred that the compound interferes with the life cycle of the targeted protozoa, disrupting their ability to infect and multiply within host cells .
Result of Action
The result of the action of 1-Azabicyclo[3.2.2]nonan-3-amine is the inhibition of the growth and multiplication of the targeted protozoa, leading to a reduction in the severity of the diseases they cause .
Eigenschaften
IUPAC Name |
1-azabicyclo[3.2.2]nonan-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-8-5-7-1-3-10(6-8)4-2-7/h7-8H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALFYMMGEYDHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC(C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616120 |
Source
|
Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.2]nonan-3-amine | |
CAS RN |
220766-23-4 |
Source
|
Record name | 1-Azabicyclo[3.2.2]nonan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes 1-Azabicyclo[3.2.2]nonan-3-amine derivatives of interest in medicinal chemistry?
A1: These compounds have shown potential in treating inflammatory diseases and central nervous system disorders []. This is likely due to their ability to interact with specific biological targets involved in these conditions, although the exact mechanisms are still under investigation.
Q2: How does the structure of 1-Azabicyclo[3.2.2]nonan-3-amine derivatives relate to their activity?
A2: Research indicates that modifications to the core structure of 1-Azabicyclo[3.2.2]nonan-3-amine, specifically at the R1, R2, R3, R4, R5, and R6 positions, can significantly impact their biological activity []. By introducing various substituents like halogens, alkyl groups, or alkoxy groups, researchers can fine-tune the compound's properties, potentially enhancing its binding affinity to target receptors or improving its pharmacokinetic profile. This structure-activity relationship is crucial for designing more potent and selective drug candidates.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.